molecular formula C12H13ClN2O2 B5203168 N-allyl-N'-(2-chlorobenzyl)ethanediamide

N-allyl-N'-(2-chlorobenzyl)ethanediamide

Cat. No. B5203168
M. Wt: 252.69 g/mol
InChI Key: VEKNAYSXTWOVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2-chlorobenzyl)ethanediamide, also known as ACEA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ACEA belongs to a class of compounds known as cannabinoid receptor agonists, which have been shown to have a wide range of biological effects. In

Scientific Research Applications

N-allyl-N'-(2-chlorobenzyl)ethanediamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain. Studies have shown that this compound can activate cannabinoid receptors in the central nervous system, leading to a reduction in pain sensation. Other areas of research include the treatment of anxiety and depression, as well as the potential use of this compound in cancer therapy.

Mechanism of Action

N-allyl-N'-(2-chlorobenzyl)ethanediamide acts as an agonist for the CB1 and CB2 cannabinoid receptors. These receptors are found throughout the body, including in the central nervous system, immune system, and gastrointestinal tract. Activation of these receptors leads to a wide range of biological effects, including pain relief, anti-inflammatory effects, and modulation of mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have antioxidant properties, as well as the ability to modulate immune function. Studies have also suggested that this compound may have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-N'-(2-chlorobenzyl)ethanediamide is its selectivity for the CB1 and CB2 receptors, which allows for targeted modulation of these pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered in any research involving this compound.

Future Directions

There are a number of potential future directions for research involving N-allyl-N'-(2-chlorobenzyl)ethanediamide. One area of interest is the development of more stable analogues of this compound that can be used in in vivo studies. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, including its use in the treatment of neurodegenerative diseases and cancer. Finally, studies examining the potential for this compound to modulate other biological pathways, such as the endocannabinoid system, may provide new insights into the mechanisms of action of this promising compound.

Synthesis Methods

The synthesis of N-allyl-N'-(2-chlorobenzyl)ethanediamide involves the reaction of N-allylethylenediamine with 2-chlorobenzyl chloride. The resulting product is purified using column chromatography to yield this compound as a white solid. This method has been described in detail in a number of scientific publications, including a study by Pertwee et al. (2005).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-2-7-14-11(16)12(17)15-8-9-5-3-4-6-10(9)13/h2-6H,1,7-8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKNAYSXTWOVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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